molecular formula C8H8O2 B106831 3-Methoxybenzaldehyde CAS No. 591-31-1

3-Methoxybenzaldehyde

Cat. No.: B106831
CAS No.: 591-31-1
M. Wt: 136.15 g/mol
InChI Key: WMPDAIZRQDCGFH-UHFFFAOYSA-N
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Description

m-Anisaldehyde, also known as 3-Methoxybenzaldehyde, is an organic compound with the molecular formula CH₃OC₆H₄CHO. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is a derivative of benzaldehyde and is widely used in the fragrance and flavor industry due to its pleasant scent. Additionally, m-Anisaldehyde has significant antifungal properties and serves as a starting material for the synthesis of various complex aromatic compounds .

Synthetic Routes and Reaction Conditions:

    Ozonolysis of Anethole: One of the common methods for synthesizing m-Anisaldehyde involves the ozonolysis of anethole (1-methoxy-4-(1-propenyl)-benzene) in a water-ethyl acetate solvent system.

    Acetylation of m-Cresol: Another method involves the acetylation of m-cresol with acetic anhydride under reflux conditions to form 3-Diacetoxytoluene.

Industrial Production Methods:

Types of Reactions:

    Oxidation: m-Anisaldehyde can be oxidized to form anisic acid. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

    Reduction: Reduction of m-Anisaldehyde can yield 3-methoxybenzyl alcohol. Sodium borohydride is a common reducing agent for this reaction.

    Substitution: m-Anisaldehyde can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Anisic acid.

    Reduction: 3-Methoxybenzyl alcohol.

    Substitution: Substituted m-Anisaldehyde derivatives.

Biochemical Analysis

Biochemical Properties

3-Methoxybenzaldehyde plays a role in biochemical reactions. It is used as a potent antifungal agent and as the starting material for complex aromatic compounds .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level through disruption of cellular antioxidation . This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is a derivative of benzaldehyde, which is involved in the CoA-independent non-oxidative pathway . This pathway involves the hydration of free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Comparison with Similar Compounds

    p-Anisaldehyde (4-Methoxybenzaldehyde): Similar in structure but with the methoxy group at the para position.

    o-Anisaldehyde (2-Methoxybenzaldehyde): The methoxy group is at the ortho position.

    3-Methoxybenzyl Alcohol: A reduction product of m-Anisaldehyde with similar applications in the fragrance industry.

Uniqueness: m-Anisaldehyde is unique due to its specific antifungal properties and its role as a versatile intermediate in the synthesis of various aromatic compounds. Its ability to inhibit specific metabolic pathways also sets it apart from its isomers .

Properties

IUPAC Name

3-methoxybenzaldehyde
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InChI

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPDAIZRQDCGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044447
Record name 3-Methoxybenzaldehyde
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid
Record name 3-Methoxybenzaldehyde
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Boiling Point

143.00 °C. @ 50.00 mm Hg
Record name 3-Methoxybenzaldehyde
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CAS No.

591-31-1
Record name 3-Methoxybenzaldehyde
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Record name 3-Methoxybenzaldehyde
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Record name 3-Methoxybenzaldehyde
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Record name Benzaldehyde, 3-methoxy-
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Record name 3-METHOXYBENZALDEHYDE
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Record name 3-Methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 7 and employing 2.42 g. of sodium hydride, 9.46 g. of trimethylsulfonium iodide and 6.33 g. (0.046 mol) of m-methoxybenzaldehyde there is obtained m-methoxystyrene oxide.
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Synthesis routes and methods II

Procedure details

A solution of 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous acetone (50 mL) was treated with K2CO3 (2.76 g, 20 mmol) and Mel (0.9 mL, 15 mmol) at room temperature for 12 hours. The mixture was poured into water and extracted with EtOAc (3×30 mL). The combined organic layers were washed with brine and dried over Na2SO4. The solvent was removed and the product was purified by flash column chromatography (0–15% EtOAc in hexanes, 1.2 g, 88% yield). 1H NMR (300 MHz, CDCl3) δ: 3.88 (s, 3 H), 7.17–7.21 (m, 1 H), 7.38–7.42 (m, 1 H), 7.45–7.47 (m, 2 H), 9.99 (s, 1 H).
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1.22 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a round-bottomed flask equipped with magnetic stirring bar was charged DMF (5 mL) and triethylamine (2.81 g, 27.8 mmol). Next, 98% formic acid (1.28 g, 27.8 mmol) was added dropwise over 1 min. Then, 2a (1 g, 3.5 mmol) was added followed by Pd(OAc)2 (30 mg, 0.13 mmol) and DPPF (150 mg, 0.27 mmol). All the solids dissolved to give a clear orange solution. The mixture was then heated to 80° C. and after about 15 min a yellow solid precipitated. The mixture was cooled to room temperature and filtered. The filtrate was partitioned between Et2O (25 mL) and H2O (25 mL). The organic layer was further washed with H2O (25 mL) followed by brine. The organic phase was dried over anhydrous MgSO4 and evaporated under reduced pressure to yield a brown oil. Distillation under reduced pressure (0.1 torr) gave 3a as a colorless, mobile liquid (400 mg, 85%), lit. bp. 121° C./14 torr. 1H NMR (CDCl3): δ 9.97 (s, 1H), 7.47-7.42 (m, 2H), 7.39-7.37 (m, 1H), 7.20-7.14 (m, 1H), 3.86 (s, 3H); 13C NMR (CDCl3): δ 192.29, 160.38, 138.03, 130.22, 123.71, 121.70, 112.28, 55.67. Anal. Calcd for C8H8O2: C, 70.57; H, 5.92. Found: C, 70.27; H, 5.95.
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1.28 g
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Yield
85%

Synthesis routes and methods V

Procedure details

A solution of 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous acetone (50 mL) was treated with K2CO3 (2.76 g, 20 mmol) and MeI (0.9 mL, 15 mmol) at room temperature for 12 hours. The mixture was poured into water and extracted with EtOAc (3×30 mL). The combined organic layers were washed with brine and dried over Na2SO4. The solvent was removed and the product was purified by flash column chromatography (0-15% EtOAc in hexanes, 1.2 g, 88% yield). 1H NMR (300 MHz, CDCl3) δ: 3.88 (s, 3H), 7.17-7.21 (m, 1H), 7.38-7.42 (m, 1H), 7.45-7.47 (m, 2H), 9.99 (s, 1H).
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1.22 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxybenzaldehyde
Reactant of Route 2
3-Methoxybenzaldehyde
Reactant of Route 3
3-Methoxybenzaldehyde
Reactant of Route 4
3-Methoxybenzaldehyde
Reactant of Route 5
3-Methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methoxybenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methoxybenzaldehyde?

A1: this compound has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several studies report spectroscopic data for this compound, including:

  • FTIR and FT-Raman: These techniques were used to analyze the vibrational modes of the compound, providing valuable information about its structural features. []
  • 1H NMR and 13C NMR: These methods provide detailed insights into the electronic environment and connectivity of the hydrogen and carbon atoms within the molecule, enabling structural elucidation and conformational analysis. [, , ]

Q3: Can this compound be synthesized from readily available starting materials?

A3: Yes, one study reports a synthetic route starting from m-cresol, involving acetylation, chlorination, Sommelet reaction, methylation, and hydrolysis. [] This method boasts readily available starting materials and cost-effectiveness.

Q4: How can the aldehyde group in this compound be selectively protected for further functionalization?

A4: Researchers have successfully employed N,N'-diisopropylimidazolidine as a protecting group for the aldehyde, allowing for regioselective lithiation at the 4-position of the aromatic ring. [, ] This protection strategy enables the synthesis of various 4-substituted this compound derivatives.

Q5: Can this compound be used as a precursor for synthesizing heterocyclic compounds?

A5: Yes, this compound serves as a versatile precursor for constructing various heterocycles. For instance, it can be reacted with thiosemicarbazide to synthesize thiosemicarbazone derivatives, which are known for their diverse biological activities. []

Q6: How do structural modifications on this compound affect its biological activity?

A6: Research suggests that the position and type of substituents on the aromatic ring significantly influence the biological activity of this compound derivatives. For example, in a study investigating anticancer activity against the MCF-7 breast cancer cell line, acetone thiosemicarbazone and this compound thiosemicarbazone exhibited potent activity. [] In contrast, 4-Nitrobenzaldehyde thiosemicarbazone showed weaker activity, highlighting the impact of substituent effects on potency.

Q7: What is the role of the methoxy group in the biological activity of this compound and its derivatives?

A7: The methoxy group often plays a crucial role in the biological activity of this compound derivatives. In a study exploring the acaricidal activity of 2-hydroxy-4-methoxybenzaldehyde and its derivatives, the presence of the methoxy group was found to enhance the compound's effectiveness against stored food mites. [] This highlights the importance of the methoxy group in influencing the biological activity of these compounds.

Q8: How does this compound contribute to the aroma profile of certain food and beverages?

A8: this compound is a significant contributor to the aroma of various food and beverages. For example, in a study on Polish mead, it was identified as a key odorant contributing to the overall aroma profile, albeit with a relatively lower odor activity value (OAV) compared to other compounds. []

Q9: Can this compound be used as a building block for polymers?

A9: Yes, this compound derivatives can be employed in polymer synthesis. For instance, it can be used to create biobased poly(ether benzoxazole) derived from vanillin, offering potential applications in materials science. []

Q10: What is the environmental impact of this compound and its derivatives?

A10: While specific data on the environmental impact of this compound may be limited, it's crucial to consider potential ecotoxicological effects and implement strategies for responsible waste management and resource efficiency. Research on alternative compounds with reduced environmental impact and exploring recycling options can contribute to sustainable practices.

Q11: Have computational methods been used to study this compound and its derivatives?

A11: Yes, computational chemistry plays a vital role in understanding the properties and behavior of this compound and its derivatives. For example:

  • DFT calculations: Density Functional Theory (DFT) has been employed to calculate electronic properties such as orbital energies and energy gaps, providing insights into electronic structure and reactivity. []
  • Molecular modeling: Computational drug modeling, in conjunction with experimental data, helps understand binding interactions with biological targets and aids in the design of more potent and selective compounds. []

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